N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-hydroxybutan-2-yl)ethanediamide
Description
This compound is a thieno[3,4-c]pyrazole derivative characterized by a 5,5-dioxo (sulfone) moiety, a 4-fluorophenyl substituent at position 2 of the pyrazole ring, and an ethanediamide linker connected to a 1-hydroxybutan-2-yl group. The hydroxybutyl chain may influence solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N'-(1-hydroxybutan-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O5S/c1-2-11(7-23)19-16(24)17(25)20-15-13-8-28(26,27)9-14(13)21-22(15)12-5-3-10(18)4-6-12/h3-6,11,23H,2,7-9H2,1H3,(H,19,24)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFJXJLRQRDJRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-hydroxybutan-2-yl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thieno[3,4-c]pyrazole core, which can be achieved through a cyclization reaction involving a suitable precursor such as a thienyl hydrazine derivative . The fluorinated phenyl group can be introduced via a Suzuki-Miyaura coupling reaction . The final step involves the formation of the oxalamide linkage through a condensation reaction with oxalyl chloride and the appropriate amine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-hydroxybutan-2-yl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The thieno[3,4-c]pyrazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The fluorinated phenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activities.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-hydroxybutan-2-yl)ethanediamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluorinated phenyl group may enhance binding affinity through hydrophobic interactions, while the thieno[3,4-c]pyrazole moiety may interact with active sites through hydrogen bonding or π-π stacking .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in the Ethanediamide Side Chain
- N'-Cyclopentyl Analogue (CAS 899733-57-4): Structure: The ethanediamide side chain terminates in a cyclopentyl group instead of 1-hydroxybutan-2-yl. Molecular weight = 406.4 g/mol . Key Data:
| Property | Target Compound | Cyclopentyl Analogue |
|---|---|---|
| Molecular Formula | C₁₉H₂₀FN₄O₅S | C₁₈H₁₉FN₄O₄S |
| Hydroxy Group | Present | Absent |
| Predicted LogP | ~1.5 (estimated) | ~2.3 (calculated) |
- N'-[(4-Fluorophenyl)Methyl] Derivative :
Core Heterocycle Modifications
- Triazole Derivatives (e.g., Compounds [7–9] in ): Structure: 1,2,4-Triazole-3-thiones vs. thieno[3,4-c]pyrazole sulfones. Functional Differences:
- Triazoles exhibit tautomerism (thiol-thione equilibrium), affecting electronic distribution and reactivity. In contrast, the thienopyrazole core is rigid, with the sulfone group stabilizing the structure .
- Spectral Data :
- IR: Thienopyrazole sulfones show strong S=O stretches (~1250–1300 cm⁻¹), while triazole thiones lack C=O bands (absent ~1660 cm⁻¹) .
- NMR: The hydroxybutyl group in the target compound introduces distinct -OH and CH₂OH signals (~3.5–4.5 ppm in ¹H-NMR), absent in non-hydroxylated analogues .
Reactivity Profiles
- Target Compound : The hydroxybutyl group may participate in esterification or glycosylation, while the sulfone group is chemically inert under physiological conditions.
- Pyrazole-Acetamide Derivatives (): Exhibit reactivity at cyano and acetamide groups, enabling thiazole or thiadiazole formation. The target compound’s ethanediamide linker lacks such versatility but offers hydrogen-bonding sites .
Biological Activity
N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(1-hydroxybutan-2-yl)ethanediamide is a synthetic compound belonging to the thieno[3,4-c]pyrazole class. Its unique structure contributes to a variety of biological activities that are of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 406.4 g/mol. The compound features a thieno[3,4-c]pyrazole core with various functional groups that enhance its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉FN₄O₄S |
| Molecular Weight | 406.4 g/mol |
| CAS Number | 899733-57-4 |
| Structure | Chemical Structure |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its analogs have been investigated for their ability to inhibit HMG-CoA reductase, which is crucial in cholesterol biosynthesis .
- Antioxidant Activity : The presence of dioxo groups in the structure suggests potential antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies indicate that derivatives of this compound may exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the thieno[3,4-c]pyrazole class:
- Anticancer Activity : Research has indicated that certain thieno[3,4-c]pyrazole derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways . This suggests that this compound may also possess similar anticancer properties.
- Cardiovascular Benefits : A study highlighted the potential use of related compounds as hepatoselective HMG-CoA reductase inhibitors for managing hypercholesterolemia . This positions the compound as a candidate for cardiovascular disease management.
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases by inhibiting neuroinflammation and promoting neuronal survival .
Q & A
Q. What are the recommended analytical techniques to confirm the structural integrity and purity of this compound?
Q. How should researchers design synthetic routes to optimize yield and minimize side products?
Q. What stability considerations are critical for handling and storage?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thieno[3,4-c]pyrazole ring .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the ethanediamide group. Lyophilization is recommended for long-term storage .
- Degradation Pathways : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks). Key degradation products include sulfonic acid derivatives (LC-MS tracking) .
Advanced Research Questions
Q. How can computational modeling predict bioactivity and guide structural modifications?
Q. What experimental strategies resolve contradictions in biological activity data across analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
